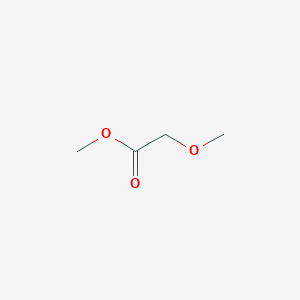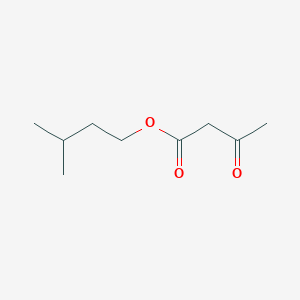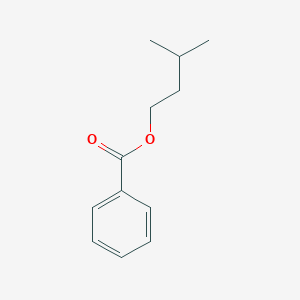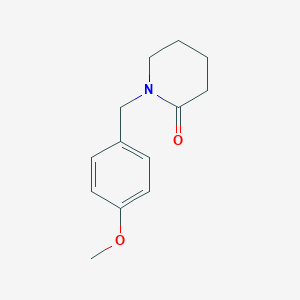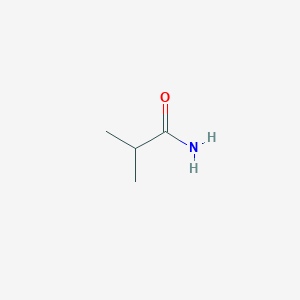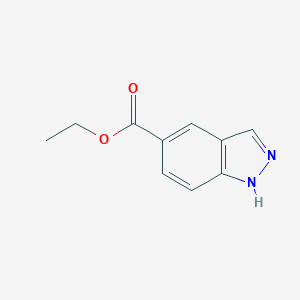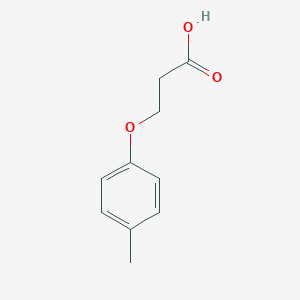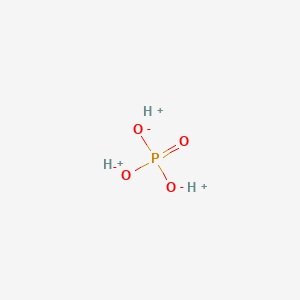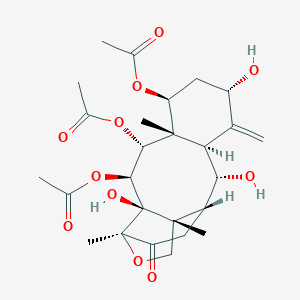
2-Deacetyl-5-decinnamatetaxagifine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Deacetyl-5-decinnamatetaxagifine (DTX-3) is a natural taxane diterpene isolated from the bark of the yew tree Taxus chinensis. It has gained significant attention in the field of cancer research due to its potent anticancer activity against various types of cancer cells.
Scientific Research Applications
Taxane Derivatives in Medicinal Chemistry
2-Deacetyl-5-decinnamatetaxagifine is identified as one of the novel taxane diterpenes isolated from the leaves and stems of Taxus chinensis. This discovery contributes to the broader understanding of taxane derivatives in medicinal chemistry. Taxanes are known for their significant therapeutic potential, particularly in cancer treatment (Zhang, Wiedenfeld, & Röder, 1991).
Role in Histone Deacetylation
Histone deacetylation is a crucial process in regulating gene expression and cellular functions. Studies on various compounds including 2-Deacetyl-5-decinnamatetaxagifine have provided insights into the roles and mechanisms of histone deacetylases (HDACs). These studies help in understanding the molecular frameworks of NAD-dependent histone deacetylation and their implications in genomic silencing and potentially aging (Seto & Yoshida, 2014).
Insights into Deacetylation Mechanisms
Research on melatonin deacetylation, for instance, sheds light on the biochemical mechanisms of deacetylation. Such studies, while not directly focused on 2-Deacetyl-5-decinnamatetaxagifine, provide a background understanding relevant to the compound's potential biochemical pathways and applications (Grace, Cahill, & Besharse, 1991).
Applications in Biomedical Fields
2-Deacetyl-5-decinnamatetaxagifine, through its association with chitin and chitosan, finds its significance in biomedical applications. The deacetylated derivatives of chitin, like chitosan, have been extensively studied for their use in various biomedical applications, such as wound healing, drug delivery, and tissue engineering (Jayakumar, Prabaharan, Nair, & Tamura, 2010).
Potential in Cancer Therapy
The role of compounds like 2-Deacetyl-5-decinnamatetaxagifine in inhibiting HDAC activity has been explored for its therapeutic potential in cancer treatment. The selective inhibition of HDAC, as observed in related compounds, suggests a promising avenue for cancer therapy (Ontoria et al., 2009).
properties
CAS RN |
135996-82-6 |
|---|---|
Product Name |
2-Deacetyl-5-decinnamatetaxagifine |
Molecular Formula |
C26H36O11 |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4-diacetyloxy-2,8,11-trihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate |
InChI |
InChI=1S/C26H36O11/c1-11-16(30)9-18(35-12(2)27)24(6)19(11)20(32)15-8-17(31)25(7)26(33,23(15,5)10-34-25)22(37-14(4)29)21(24)36-13(3)28/h15-16,18-22,30,32-33H,1,8-10H2,2-7H3/t15-,16-,18-,19-,20+,21-,22-,23-,24+,25+,26-/m0/s1 |
InChI Key |
HOVZKJLKUYBNDD-DELXVENHSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@@H](C(=C)[C@@H]2[C@@]1([C@H]([C@@H]([C@@]3([C@]4(CO[C@@]3(C(=O)C[C@H]4[C@H]2O)C)C)O)OC(=O)C)OC(=O)C)C)O |
SMILES |
CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2O)C)C)O)OC(=O)C)OC(=O)C)C)O |
Canonical SMILES |
CC(=O)OC1CC(C(=C)C2C1(C(C(C3(C4(COC3(C(=O)CC4C2O)C)C)O)OC(=O)C)OC(=O)C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



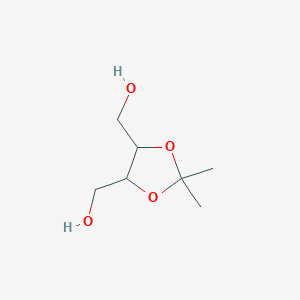
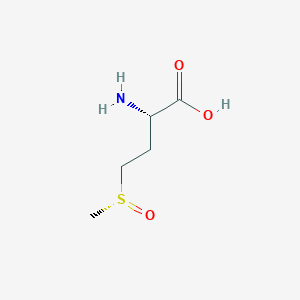

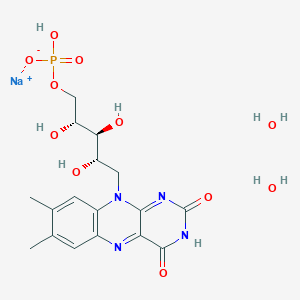
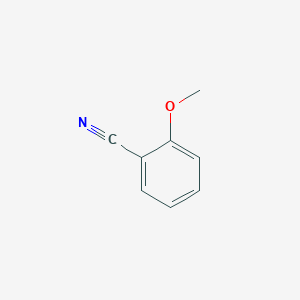
![2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylphenyl]-4-iodoisoindole-1,3-dione](/img/structure/B147134.png)
